molecular formula C11H9N5OS2 B11453274 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol

2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol

Cat. No.: B11453274
M. Wt: 291.4 g/mol
InChI Key: KYSQOFXNMGAZRJ-UHFFFAOYSA-N
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Description

2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol is a complex organic compound that features a quinazolin-4-ol core structure with a thiadiazole moiety attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and reagents such as hydrazinecarbothioamide and carbon disulfide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazolin-4-ol core .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}quinazolin-4-ol
  • 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}quinazolin-4-one
  • 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-thiol

Uniqueness

What sets 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol apart from similar compounds is its unique combination of the quinazolin-4-ol core and the thiadiazole moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9N5OS2

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-5-8-13-7-4-2-1-3-6(7)9(17)14-8/h1-4H,5H2,(H2,12,15)(H,13,14,17)

InChI Key

KYSQOFXNMGAZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NN=C(S3)N

Origin of Product

United States

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